N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide: is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has a unique structure that combines a pyridazinone moiety with a pyrazine carboxamide, making it an interesting subject for various scientific studies .
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-14-6-5-12(19-20-14)10-3-1-2-4-11(10)18-15(22)13-9-16-7-8-17-13/h1-9H,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBCZDYSWLRTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Phenyl Group: The pyridazinone is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Pyrazine Carboxamide: The final step involves the reaction of the intermediate with pyrazine-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This can lead to alterations in metabolic pathways and cellular processes .
Comparison with Similar Compounds
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide
- 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Uniqueness: Compared to similar compounds, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide exhibits unique properties due to the presence of both pyridazinone and pyrazine moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
